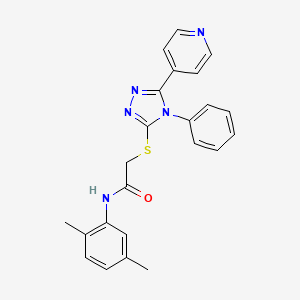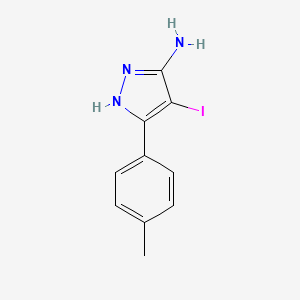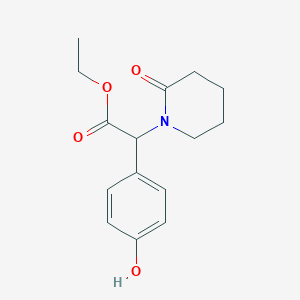
(R)-1-(Pyrrolidin-3-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Pyrrolidin-3-yl)cyclopropanamine is a chiral amine compound featuring a cyclopropane ring attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyrrolidin-3-yl)cyclopropanamine typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Pyrrolidine Formation: The pyrrolidine ring is formed via a cyclization reaction, which can be achieved through various methods, including reductive amination or nucleophilic substitution.
Chiral Resolution: The enantiomeric purity of the compound is ensured through chiral resolution techniques, such as chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-1-(Pyrrolidin-3-yl)cyclopropanamine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(Pyrrolidin-3-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropane or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
®-1-(Pyrrolidin-3-yl)cyclopropanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-(Pyrrolidin-3-yl)cyclopropanamine involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can modulate gene expression and affect cellular processes related to cancer and neurological disorders . The inhibition of LSD1 leads to changes in histone methylation, thereby influencing chromatin structure and gene transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(Pyrrolidin-3-yl)cyclopropanamine: The enantiomer of the compound with different biological activities.
Cyclopropylamine derivatives: Compounds with similar cyclopropane structures but varying substituents on the amine group.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different functional groups attached.
Uniqueness
®-1-(Pyrrolidin-3-yl)cyclopropanamine is unique due to its specific chiral configuration and the presence of both cyclopropane and pyrrolidine rings. This combination imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
1-[(3R)-pyrrolidin-3-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C7H14N2/c8-7(2-3-7)6-1-4-9-5-6/h6,9H,1-5,8H2/t6-/m1/s1 |
InChI-Schlüssel |
LVDQCHMWCCBEMR-ZCFIWIBFSA-N |
Isomerische SMILES |
C1CNC[C@@H]1C2(CC2)N |
Kanonische SMILES |
C1CNCC1C2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


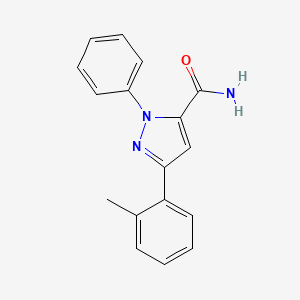
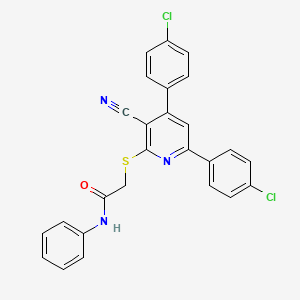
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)
![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
